2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a unique combination of isoxazole and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced biological activity .
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to bind to specific receptors makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(5-methyl-3-isoxazolyl)[4-(5-propyl-2-pyrimidinyl)piperazino]methanone: This compound shares a similar structure but with different substituents, leading to variations in its biological activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound with a piperazine and pyrimidine core, used as an acetylcholinesterase inhibitor.
Uniqueness
What sets 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-14(12-10-13(22-18-12)11-2-3-11)19-6-8-20(9-7-19)15-16-4-1-5-17-15/h1,4-5,10-11H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLVNGSITAPPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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